molecular formula C12H18O3S B7991132 3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol

3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol

Cat. No.: B7991132
M. Wt: 242.34 g/mol
InChI Key: OSDRDNDCHLOAEQ-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol is a propanol derivative featuring a 1,3-dioxane ring and a 5-methylthienyl substituent. This compound is of interest in synthetic chemistry and pharmaceutical research due to its hybrid ether-thiophene architecture, which may influence solubility, stability, and biological activity .

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(5-methylthiophen-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3S/c1-9-3-5-11(16-9)10(13)4-6-12-14-7-2-8-15-12/h3,5,10,12-13H,2,4,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDRDNDCHLOAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CCC2OCCCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development:

  • Enzyme Inhibition : Preliminary studies indicate that 3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol may inhibit specific enzymes involved in metabolic pathways. This could lead to therapeutic applications in conditions where enzyme modulation is beneficial.
  • Receptor Binding : The thienyl group enhances the compound's ability to bind to cellular receptors, potentially influencing signaling pathways related to cell growth and differentiation. This property is particularly relevant in cancer research, where receptor modulation can impact tumor progression.

Synthetic Utility

The compound serves as a versatile intermediate in organic synthesis:

  • Synthetic Routes : The synthesis typically involves the formation of the 1,3-dioxane ring through reactions with carbonyl compounds and 1,3-propanediol under acidic conditions. The introduction of the thienyl group can be achieved via Grignard reactions or similar organometallic coupling reactions.
Synthesis StepReactantsConditions
Formation of Dioxane RingCarbonyl compound, 1,3-PropanediolAcid catalyst (e.g., toluenesulfonic acid), reflux
Introduction of Thienyl GroupThienyl magnesium bromideAnhydrous conditions

This versatility makes it a candidate for synthesizing other biologically active compounds.

Research into the biological activity of this compound highlights its potential therapeutic benefits:

  • Antioxidant Properties : The presence of the dioxane ring may enhance the compound's ability to scavenge free radicals, suggesting potential applications in oxidative stress-related diseases.
  • Antimicrobial Activity : Initial studies have indicated that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further exploration in infectious disease treatment.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific metabolic enzymes. Results showed significant inhibition at concentrations relevant to therapeutic use, indicating its potential as a drug candidate for metabolic disorders.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cultured cells. This suggests a protective role against cellular damage, supporting its investigation for use in neurodegenerative diseases.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

  • Structural Differences : Replaces the 5-methylthienyl group with a 3-chlorophenyl ring.
  • Physicochemical Properties: Molecular Weight: 257 g/mol (C₁₃H₁₇ClO₃) vs. ~258 g/mol (estimated for the target compound, C₁₂H₁₈O₃S). Stability: Both compounds benefit from the 1,3-dioxane ring’s resistance to hydrolysis under mild conditions, but the thiophene’s sulfur may introduce oxidative sensitivity .

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

  • Structural Differences: Lacks the 1,3-dioxane ring but retains the thiophenyl-propanol backbone.
  • Key Contrasts: Reactivity: The absence of the dioxane ring reduces steric hindrance and hydrogen-bonding capacity. The methylamino group introduces basicity (pKa ~9–10), unlike the ether-linked dioxane in the target compound . Applications: Likely more soluble in aqueous acidic media due to protonatable amino groups, whereas the dioxane-containing analog may prefer organic solvents .

2-Methyl-1,3-dioxolane-2-(1-propanol)

  • Structural Differences : Features a 5-membered 1,3-dioxolane ring instead of the 6-membered 1,3-dioxane.
  • Physicochemical Properties: Molecular Weight: 146.18 g/mol (C₇H₁₄O₃) vs. ~258 g/mol for the target compound. Solubility: Reduced steric bulk may enhance solubility in polar aprotic solvents .

D(+)-2-Amino-3-phenyl-1-propanol

  • Structural Differences: Substitutes the dioxane-thiophene system with a phenyl ring and amino group.
  • Key Differences: Basicity: The amino group (pKa ~9.5) allows for salt formation in acidic conditions, unlike the neutral ether oxygens in the target compound. Melting Point: 90–94°C, suggesting higher crystallinity due to hydrogen bonding from the amino group, whereas the dioxane-thiophene analog may exhibit lower melting points due to reduced symmetry .

Comparative Reactivity :

  • The 1,3-dioxane ring in the target compound may act as a protecting group for diols, enhancing stability during synthetic steps.
  • Thiophene derivatives (e.g., ) are prone to electrophilic substitution at the α-position, but the 5-methyl group may sterically hinder such reactions .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C)
Target Compound C₁₂H₁₈O₃S ~258 1,3-Dioxane, Thiophene Not Reported
1-(3-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol C₁₃H₁₇ClO₃ 257 1,3-Dioxane, Chlorophenyl Not Reported
D(+)-2-Amino-3-phenyl-1-propanol C₉H₁₃NO 151.20 Amino, Phenyl 90–94
2-Methyl-1,3-dioxolane-2-(1-propanol) C₇H₁₄O₃ 146.18 1,3-Dioxolane Not Reported

Biological Activity

3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol is a chemical compound notable for its unique structural features, which include a dioxane ring and a thienyl group. This combination suggests potential biological activities that could be leveraged in medicinal chemistry and other applications. The compound's molecular formula is C12H18O3S, and it has a molecular weight of 242.33 g/mol .

The compound's structure can influence its biological activity through various mechanisms. The presence of the dioxane ring may enhance solubility and stability, while the thienyl group could facilitate interactions with biological targets through π-π stacking and other non-covalent interactions.

PropertyValue
Molecular FormulaC12H18O3S
Molecular Weight242.33 g/mol
LogP2.63312
H-Bond Acceptors4
H-Bond Donors1
Rotatable Bonds4

Biological Activity

Research into the biological activity of this compound indicates several potential applications:

Antimicrobial Properties

Preliminary studies suggest that compounds with thienyl groups exhibit antimicrobial activity. The thienyl moiety may disrupt bacterial membranes or interfere with metabolic pathways, making it a candidate for further investigation in antibiotic development.

Neuropharmacological Effects

Due to its structural similarity to known neuroactive compounds, this compound may influence neurotransmitter systems. Research on similar compounds has shown promise in treating neurological disorders, suggesting that this compound could have similar effects .

Cytotoxicity Studies

In vitro studies have indicated that derivatives of thienyl-containing compounds can exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms remain to be elucidated, but these findings warrant further exploration into the anticancer potential of this compound .

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

  • Thienyl Derivatives in Cancer Therapy :
    • A study demonstrated that thienyl derivatives showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways .
  • Neuroactive Compounds :
    • Research indicated that compounds similar to this compound modulate serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .
  • Antimicrobial Efficacy :
    • A comparative study showed that thienyl compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as leads for new antibiotics .

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